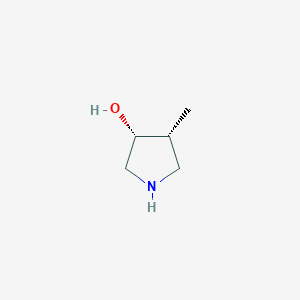

cis-4-Methylpyrrolidin-3-ol

Description

cis-4-Methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3 and a methyl group at position 4 in a cis-configuration. This stereochemical arrangement confers unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and stereospecific interactions in biological systems.

Properties

IUPAC Name |

(3R,4R)-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCBNUHKXMSSA-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Cis-4-Methylpyrrolidin-3-ol serves as an important chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structural features allow it to modulate neurotransmitter systems, making it a candidate for developing drugs aimed at treating:

- Neurological Disorders : Investigated for potential use in analgesics and antidepressants due to its ability to influence synaptic transmission.

- Neuroprotective Agents : Explored for properties that may protect neurons from damage in conditions like stroke or neurodegenerative diseases.

Case Studies

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research indicates that derivatives of this compound exhibit potent inhibitory effects on nNOS, which is crucial for regulating neurotransmission. A study demonstrated that specific isomers could selectively inhibit nNOS over other isoforms, suggesting potential therapeutic applications in conditions where nitric oxide signaling is dysregulated .

- Interaction with Biological Targets : Studies have shown that this compound can bind to various receptors and enzymes, altering their activity. Its interactions are critical for understanding its pharmacological profile and optimizing derivatives for enhanced efficacy .

Biological Activities

The biological activities of this compound are largely attributed to its structural characteristics:

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, potentially leading to applications in treating mood disorders and pain management.

- Chirality and Activity : The chirality of this compound plays a significant role in its biological activity, with specific enantiomers exhibiting distinct pharmacological profiles .

Mechanism of Action

The mechanism by which cis-4-Methylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The pyrrolidine ring is a common scaffold in pharmaceuticals and agrochemicals. Below is a comparative analysis of cis-4-Methylpyrrolidin-3-ol and related compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

- Hydroxyl Group Impact : The 3-hydroxy group in this compound enhances solubility, analogous to the fluorophenyl derivative in , where polar groups improve bioavailability .

- Stereochemical Effects : The cis-configuration of the 4-methyl and 3-hydroxy groups may favor hydrogen bonding in biological targets, contrasting with the trans-isomer’s steric hindrance.

Biological Activity

Cis-4-Methylpyrrolidin-3-ol, a chiral compound with a hydroxyl group at the third carbon and a methyl group at the fourth carbon of the pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 101.15 g/mol

- Structural Features : The presence of both hydroxyl and amine functionalities enhances its reactivity and potential interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- It influences neurotransmitter systems, particularly in the central nervous system (CNS), suggesting potential applications as an analgesic and antidepressant. Its structural similarity to other pyrrolidine derivatives indicates possible neuroprotective effects due to modulation of synaptic transmission and receptor activity .

-

Enzyme Inhibition :

- Research indicates that compounds with similar structures can act as selective inhibitors of nitric oxide synthase (nNOS), which is crucial for various physiological processes. For instance, studies have demonstrated that certain pyrrolidine derivatives can achieve significant selectivity for nNOS over other isoforms, enhancing their therapeutic potential in treating neurological disorders .

-

Pharmacokinetics :

- The compound's pharmacokinetic properties are influenced by its lipophilicity, which affects absorption and distribution in biological systems. Studies have shown that modifications in the molecular structure can lead to improved binding affinities and bioavailability.

Synthesis Methods

This compound can be synthesized through various methods, including asymmetric synthesis techniques that yield enantiomerically pure forms. Key methods include:

- Asymmetric 1,3-Dipolar Cycloaddition : This method allows for the selective formation of the desired stereoisomer, which is crucial for biological activity .

Case Studies

Several studies highlight the pharmacological relevance of this compound:

- Neuroprotective Effects :

- Inhibition Studies :

Data Table: Structure-Activity Relationship (SAR)

The following table summarizes key findings related to the activity of this compound and its derivatives:

| Compound Name | IC (nM) | Selectivity Ratio (nNOS/eNOS) | Biological Activity |

|---|---|---|---|

| This compound | 25 | 3800 | Neuroprotective |

| (3′R, 4′R)-4-Hydroxymethylpyrrolidin-3-ol | 5 | 7000 | Potent nNOS inhibitor |

| (±)-32 | 10 | 1000 | Selective nNOS inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.